N-Chloro-N-methoxybenzenesulfonamide
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Overview
Description
N-Chloro-N-methoxybenzenesulfonamide is a chlorinating reagent known for its structural simplicity and high reactivity. It is used in various organic synthesis processes due to its ability to introduce chlorine atoms into different substrates. The compound is characterized by its molecular formula C7H8ClNO3S and is often utilized in laboratory settings for its efficiency and effectiveness in chlorination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-methoxybenzenesulfonamide can be synthesized through a straightforward and economical process. The synthesis involves the reaction of benzenesulfonamide with methoxyamine and chlorine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain high yields of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure consistent and high-yield production. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-methoxybenzenesulfonamide primarily undergoes chlorination reactions. It is known for its ability to chlorinate a wide range of substrates, including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines .
Common Reagents and Conditions
The compound is often used in the presence of organic solvents such as dichloromethane or acetonitrile. The reactions are typically carried out at room temperature, although some may require mild heating to enhance reaction rates. Common reagents used alongside this compound include bases like triethylamine to facilitate the chlorination process .
Major Products Formed
The major products formed from reactions involving this compound are chlorinated derivatives of the original substrates. These chlorinated compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
N-Chloro-N-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Chloro-N-methoxybenzenesulfonamide involves the transfer of a chlorine atom to the substrate. This process typically occurs through an electrophilic chlorination mechanism, where the chlorine atom is transferred to an electron-rich site on the substrate. The compound’s high reactivity is attributed to the presence of both the chloro and methoxy groups, which facilitate the chlorination process .
Comparison with Similar Compounds
Similar Compounds
N-Chlorobenzenesulfonamide: Another chlorinating agent with similar reactivity but lacks the methoxy group, making it less reactive in certain contexts.
N-Fluorobenzenesulfonimide: A fluorinating agent used for similar purposes but introduces fluorine atoms instead of chlorine.
N-Bromosuccinimide: A brominating agent used for introducing bromine atoms into organic molecules.
Uniqueness
N-Chloro-N-methoxybenzenesulfonamide stands out due to its high reactivity and efficiency in chlorination reactions. The presence of the methoxy group enhances its reactivity compared to other chlorinating agents like N-Chlorobenzenesulfonamide. This makes it a valuable reagent in organic synthesis, particularly when high yields and selectivity are desired .
Properties
Molecular Formula |
C7H8ClNO3S |
---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
N-chloro-N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-9(8)13(10,11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
UYYMACIYTQSHFK-UHFFFAOYSA-N |
Canonical SMILES |
CON(S(=O)(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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